2-(Cyanomethyl)benzamide

Catalog No.
S14508654
CAS No.
358632-71-0
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyanomethyl)benzamide

CAS Number

358632-71-0

Product Name

2-(Cyanomethyl)benzamide

IUPAC Name

2-(cyanomethyl)benzamide

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5H2,(H2,11,12)

InChI Key

KOHOTMOOESKQGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C(=O)N

2-(Cyanomethyl)benzamide is an organic compound characterized by the presence of a cyanomethyl group (-CH₂-C≡N) attached to a benzamide structure. Its molecular formula is C₉H₈N₂O, and it features both an amide functional group and a cyano group, making it a versatile compound in organic chemistry. The compound's structure can be represented as follows:

This configuration allows for various

.

The uniqueness of 2-(Cyanomethyl)benzamide lies in its specific combination of functional groups (cyanomethyl and amide), which imparts distinct chemical and biological properties compared to these similar compounds. This makes it valuable for various research and industrial applications, particularly in medicinal chemistry and organic synthesis.

Research indicates that 2-(Cyanomethyl)benzamide exhibits notable biological activities. Its potential applications include:

  • Antimicrobial Activity: Some studies suggest that compounds within the benzamide class, including 2-(Cyanomethyl)benzamide, demonstrate antimicrobial properties against various pathogens.
  • Anticancer Properties: The compound has been investigated for its ability to inhibit cancer cell proliferation, making it a candidate for further pharmaceutical development.
  • Enzyme Inhibition: It may interact with specific enzymes, influencing metabolic pathways relevant to disease processes.

Several methods exist for synthesizing 2-(Cyanomethyl)benzamide:

  • Direct Cyanation: Starting from benzamide, the introduction of the cyanomethyl group can be achieved through nucleophilic substitution reactions using cyanomethyl halides.
  • Refluxing with Cyanide Sources: Heating benzamide with sodium cyanide in an appropriate solvent can lead to the formation of 2-(Cyanomethyl)benzamide.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts in conjunction with cyanide sources can facilitate more complex syntheses involving multiple functional groups.

These methods highlight the compound's versatility and its potential as an intermediate in organic synthesis.

2-(Cyanomethyl)benzamide has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating infections and cancers.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound may be used in developing new materials with specific properties due to its unique functional groups.

Interaction studies of 2-(Cyanomethyl)benzamide focus on understanding how it binds to biological targets:

  • Binding Affinity Assessments: Evaluating how effectively the compound interacts with enzymes or receptors is crucial for optimizing its pharmacological properties.
  • Structure-Activity Relationship Studies: These studies help determine which structural features contribute to its biological activity, guiding further modifications for enhanced efficacy.

Such research is essential for developing therapeutic agents based on this compound.

Several compounds share structural similarities with 2-(Cyanomethyl)benzamide. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
2-Amino-N-(cyanomethyl)benzamideContains an amino group along with the cyanomethyl groupEnhanced reactivity due to the amino functional group.
4-Chloro-N-(cyanomethyl)benzamideChlorine substitution at the para positionDifferent reactivity profile due to chlorine presence.
3-Bromo-N,N-bis(cyanomethyl)benzamideBromo substitution at the meta positionIncreased selectivity in

The exploration of benzamide derivatives began in the late 19th century with the isolation of simple amides like benzamide itself (C₇H₇NO), which served as a foundational scaffold for studying hydrolysis and condensation reactions. By the mid-20th century, researchers recognized that substitutions on the benzamide aromatic ring could dramatically alter physicochemical properties and biological activity. This led to the development of therapeutic agents such as procarbazine (an antineoplastic agent) and metoclopramide (a prokinetic drug), both of which feature substituted benzamide cores.

The introduction of electron-withdrawing groups, such as cyanomethyl, marked a turning point in the 21st century. For instance, 2-(cyanomethyl)benzamide gained attention when computational studies revealed that its cyano group enhances electrophilic aromatic substitution regioselectivity while the amide group stabilizes intermediates through resonance. This dual functionality enabled its use in synthesizing heterocyclic compounds, such as quinazolines and benzodiazepines, which are critical to pharmaceutical development.

A landmark application emerged in antiviral research, where benzamide derivatives like nucleozin demonstrated potent activity against influenza A by inhibiting viral nucleoprotein aggregation. Although early derivatives faced pharmacokinetic challenges, structural optimizations—including cyanomethyl substitutions—improved metabolic stability and oral bioavailability. These advancements underscored the importance of functional group engineering in overcoming drug development hurdles.

Positional Isomerism and Functional Group Synergy in Cyanomethyl-Substituted Benzamides

The regiochemical placement of the cyanomethyl group on the benzamide ring profoundly influences reactivity and application potential. Comparative studies of ortho-, meta-, and para-substituted isomers reveal distinct behaviors:

PositionElectronic EffectsReactivity PatternsExample Applications
OrthoStrong -I effect from cyano group; amide participates in intramolecular H-bondingFavors electrophilic substitution at para position; stabilizes transition states in cyclization reactionsSynthesis of ebselen analogs via selenylation
MetaModerate -I effect; limited conjugation with amideDirects electrophiles to para position less efficiently; lower stability in oxidation reactionsLimited utility in catalysis
Para-I effect attenuated by distance from amide; no intramolecular H-bondingPrefers ortho substitution in Friedel-Crafts alkylation; prone to polymerization under acidic conditionsIntermediate in polymer chemistry

The ortho-isomer’s superiority stems from synergistic interactions between its functional groups. The cyanomethyl group’s electron-withdrawing nature polarizes the aromatic ring, activating specific positions for electrophilic attack, while the amide’s resonance stabilization directs reactivity. For example, in the synthesis of ortho-selenylated benzamides, visible-light-promoted denitrogenative cross-coupling achieves 78% yield for the ortho-isomer, compared to ≤35% for meta- and para-analogs. This selectivity arises from the cyano group’s ability to stabilize radical intermediates through conjugation with the aromatic π-system.

Furthermore, the cyanomethyl moiety’s nitrile group serves as a versatile handle for further derivatization. In one protocol, 2-(cyanomethyl)benzamide undergoes copper-catalyzed cyclization with arylboronic acids to yield indole-3-carboxamides, a scaffold prevalent in kinase inhibitors. The reaction’s efficiency (up to 92% yield) highlights the compound’s utility as a bifunctional building block in multicomponent reactions.

Structural and Mechanistic Insights

Density functional theory (DFT) calculations on 2-(cyanomethyl)benzamide reveal two key interactions governing its reactivity:

  • Intramolecular hydrogen bonding between the amide’s NH and the cyano group’s π-electrons, which reduces rotational freedom and preorganizes the molecule for transition-state formation.
  • Conjugative electron withdrawal from the cyanomethyl group, which lowers the LUMO energy of the aromatic ring by 1.8 eV compared to unsubstituted benzamide, facilitating nucleophilic attack.

These features explain its exceptional performance in palladium-catalyzed Suzuki-Miyaura couplings, where it achieves turnover frequencies (TOFs) 3–5× higher than analogous meta- and para-substituted benzamides.

The synthesis of 2-(cyanomethyl)benzamide through nucleophilic acylation represents a fundamental approach that leverages the reactivity of carboxylic acid derivatives with nucleophilic species [1]. The mechanism of nucleophilic acyl substitution involves the initial nucleophilic attack on an electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates a leaving group to restore the carbonyl functionality [1]. This process is particularly effective for the installation of cyanomethyl groups onto benzamide frameworks.

The classical approach involves the reaction of benzoyl chloride with cyanomethylamine under controlled conditions [2]. The first stage of this reaction proceeds through nucleophilic addition of the amine to the carbonyl group, creating a zwitterionic intermediate [3]. The subsequent elimination of chloride ion completes the substitution, yielding the desired 2-(cyanomethyl)benzamide product [2] [3]. Research has demonstrated that this methodology provides yields ranging from 71% to 79% when optimized reaction conditions are employed [4].

Alternative nucleophilic acylation strategies utilize cyanoacetic acid as a masked electrophile for cyanomethylation reactions [5]. This approach involves the in situ generation of iodoacetonitrile through iodination-decarboxylation of cyanoacetic acid, which subsequently reacts with amine nucleophiles to produce cyanomethyl substituted products [5]. The methodology exhibits excellent functionality tolerance and provides good yields across a wide substrate scope [5].

Advanced nucleophilic acylation techniques employ electrogenerated cyanomethyl anions as versatile intermediates [6]. The electrogenerated cyanomethyl anion demonstrates dual reactivity patterns, functioning both as a strong base and as a nucleophile depending on the reaction partner [6]. When reacting with electrophiles, the cyanomethyl anion undergoes nucleophilic attack to afford cyanomethylated products, while the absence of acidic protons prevents unwanted side reactions [6].

Table 1: Nucleophilic Acylation Conditions for Cyanomethyl Group Installation

Reagent SystemTemperature (°C)Reaction TimeYield (%)Reference
Benzoyl chloride/cyanomethylamine0-2516 hours71-79 [4]
Cyanoacetic acid/iodineRoom temperature6-12 hours65-85 [5]
Electrogenerated cyanomethyl anionAmbient2-4 hours60-90 [6]
Thionyl chloride activation0-503-8 hours55-75 [7]

The mechanistic pathway for cyanomethyl group installation through nucleophilic acylation has been extensively studied using computational methods [8]. Density functional theory calculations reveal that the coordination of amide oxygen to palladium facilitates the acylation process, particularly in tertiary benzamide systems [9]. The reaction proceeds through a palladium-mediated pathway that involves initial coordination, followed by nucleophilic attack and subsequent product formation [9].

Recent developments in nucleophilic acylation have focused on direct alkylation methodologies that avoid the use of transition metal catalysts [8]. These approaches utilize readily available bases such as lithium diisopropylamide to promote the deprotonative aroylation of methyl sulfides, leading to efficient synthesis of alpha-sulfenylated ketones and related cyanomethyl derivatives [8]. The reaction conditions are mild and provide high selectivity for the desired products [8].

Microwave-Assisted Cyclocondensation Techniques

Microwave-assisted synthesis has emerged as a powerful methodology for the rapid and efficient preparation of benzamide derivatives, offering significant advantages over conventional heating methods [10] [11]. The microwave irradiation technique enables precise control over reaction parameters while dramatically reducing reaction times and improving overall yields [12] [13].

The fundamental principle of microwave-assisted cyclocondensation relies on dielectric heating, where electromagnetic radiation at 2.4 gigahertz frequency induces specific interactions between materials and electromagnetic waves [14]. This selective heating mechanism allows for uniform energy distribution throughout the reaction mixture, leading to enhanced reaction rates and improved product formation [15] [16].

Microwave-assisted synthesis of benzamide derivatives has been demonstrated to reduce reaction times from conventional 15-18 hours to merely 15-20 minutes while providing superior yields [13]. The methodology exhibits excellent functional group tolerance and can accommodate various substitution patterns on the benzamide framework [11]. Studies have shown that microwave irradiation achieves yields ranging from 94% to 98% for benzimidazole derivatives under catalyst-free conditions [12].

The optimization of microwave-assisted cyclocondensation involves careful control of several critical parameters including power level, temperature, pressure, and reaction time [17] [18]. Research has established that optimal conditions typically involve temperatures between 60-150°C with reaction times of 2-10 minutes, depending on the specific substrate and desired product [17]. The use of microwave-absorbing solvents enhances the efficiency of the process, although solvent-free conditions are often preferred to maximize the advantages of the methodology [17].

Table 2: Microwave-Assisted Cyclocondensation Parameters for Benzamide Synthesis

Substrate TypePower (W)Temperature (°C)Time (min)Yield (%)Reference
Anthranilic acid derivatives750120-1402-385-92 [17]
Benzimidazole precursors600100-1205-1094-98 [12]
Thiadiazole frameworks50080-10015-2063-90 [13]
Quinazoline derivatives800140-1604-675-88 [18]

The mechanism of microwave-assisted cyclocondensation involves enhanced molecular motion and increased collision frequency between reactants [14] [16]. The selective heating of polar molecules and ionic species leads to localized temperature increases that facilitate bond formation and cyclization processes [14]. This effect is particularly pronounced in heterocyclic synthesis where polar intermediates are involved in the reaction pathway [12].

Advanced microwave techniques have been developed for the synthesis of complex benzamide libraries [13]. These methodologies utilize sequential microwave irradiation steps to achieve multi-component reactions that would be difficult or impossible under conventional conditions [13]. The approach allows for the rapid generation of diverse molecular libraries with high purity and minimal purification requirements [12].

Solvent-free microwave synthesis represents a particularly attractive approach for green chemistry applications [12] [13]. The elimination of organic solvents reduces environmental impact while often providing superior reaction outcomes [12]. Research has demonstrated that solvent-free conditions can achieve comparable or superior yields to solution-phase reactions while dramatically simplifying product isolation [13].

The integration of microwave technology with automated synthesis platforms has enabled high-throughput screening of reaction conditions [11]. This approach allows for rapid optimization of reaction parameters and facilitates the discovery of optimal conditions for specific transformations [11]. The methodology is particularly valuable for pharmaceutical applications where multiple analogs must be synthesized efficiently [10].

Solid-Phase Synthesis Approaches for Library Generation

Solid-phase organic synthesis represents a transformative methodology for the efficient preparation of benzamide libraries, offering significant advantages in terms of purification, automation, and synthetic efficiency [19] [20]. The technique involves covalently binding substrates to chemically inert insoluble polymer supports, enabling the use of excess reagents to drive reactions to completion while facilitating product isolation through simple filtration [21].

The development of solid-phase synthesis protocols for benzamide derivatives has focused on the use of polystyrene-based resins and polyethylene glycol-grafted supports [22]. These materials provide excellent chemical stability while maintaining compatibility with a wide range of reaction conditions [22]. The presence of polyethylene glycol enhances resin swelling in polar solvents, particularly water, making the methodology suitable for diverse synthetic applications [22].

Solid-phase synthesis of oligo(para-benzamide) foldamers has been successfully achieved using Wang resin supports [19] [23]. The methodology involves iterative acylation of secondary aromatic amines with aromatic carboxylic acids activated in situ with thionyl chloride [19]. This approach enables the synthesis of oligomers up to the decamer level with excellent purity and yield [19] [24].

The synthetic strategy for tris-benzamide alpha-helix mimetics demonstrates the versatility of solid-phase approaches [25] [20]. The methodology involves four iterative steps: allyl ester removal, oxygen-acylation, oxygen to nitrogen acyl migration, and oxygen-alkylation [25]. This protocol has been used to prepare libraries of twenty tris-benzamides containing diverse functional groups with purities ranging from 83% to 99% [20].

Table 3: Solid-Phase Synthesis Conditions for Benzamide Library Generation

Resin TypeLoading (mmol/g)Reaction ConditionsCycle Time (h)Purity (%)Reference
Wang resin0.8-1.2Thionyl chloride, 60°C4-685-95 [19]
Rink amide resin0.6-0.9DIC/HOBt, RT2-488-96 [25]
Polystyrene-PEG0.4-0.8HATU/DIPEA, 40°C3-583-99 [20]
TentaGel resin0.3-0.7PyBOP/NMM, RT2-390-98 [26]

Advanced solid-phase methodologies have been developed for benzimidazole library synthesis [26] [27]. The approach utilizes resin-bound bromoacetamide as a starting material, followed by monoalkylation with various ortho-phenylenediamines [26]. Subsequent cyclization with aldehydes affords solid-supported benzimidazoles that can be cleaved to provide the final products in good yields [26].

The application of solid-phase synthesis to natural product analogs has demonstrated the broad utility of this methodology [21]. The technique enables the rapid preparation of diverse molecular libraries while maintaining high synthetic efficiency [21]. The ability to use excess reagents and simplified purification procedures makes solid-phase synthesis particularly attractive for pharmaceutical applications [22].

Optimization of solid-phase synthesis protocols requires careful consideration of resin choice, linker stability, and reaction conditions [22] [21]. The orthogonality principle dictates that the linker bond must remain stable throughout the synthetic sequence while being cleavable under mild conditions that do not affect the target molecule [21]. This requirement has led to the development of specialized linkers for different functional group classes [22].

The automation of solid-phase synthesis has enabled high-throughput library generation [22]. Modern synthesizers can perform multiple parallel syntheses with precise control over reagent addition, temperature, and reaction time [22]. This capability is essential for pharmaceutical research where large numbers of analogs must be prepared for biological evaluation [21].

Quality control in solid-phase synthesis relies on analytical techniques that can monitor reaction progress on the solid support [27]. Methods such as infrared spectroscopy, gel-phase nuclear magnetic resonance, and colorimetric assays provide valuable information about reaction completion and product formation [27]. These techniques enable real-time optimization of reaction conditions and ensure high-quality library generation [26].

Flow Chemistry Applications in Continuous Process Optimization

Flow chemistry has emerged as a powerful methodology for the continuous synthesis of benzamide derivatives, offering superior control over reaction parameters and enabling efficient process optimization [28] [29]. The technology provides enhanced heat and mass transfer, improved safety profiles, and the ability to access reaction conditions that are not feasible in batch processes [30].

The fundamental advantages of flow chemistry include large surface area-to-volume ratios, precise control over residence time, and the ability to maintain steady-state conditions [31] [32]. These characteristics enable rapid optimization of reaction conditions while minimizing material consumption and reducing development time [29]. Flow reactors also provide inherent safety benefits by limiting the amount of hazardous material present at any given time [30].

Continuous flow synthesis of benzamide derivatives has been successfully demonstrated using microreactor platforms [33] [31]. The methodology enables precise control over reaction parameters including temperature, pressure, and residence time, leading to improved yields and selectivity [33]. Research has shown that microreactor technology can achieve conversions of 42% to 76% for nitrogen-(3-amino-4-methylphenyl)benzamide synthesis, depending on the operating conditions [33].

The optimization of flow chemistry processes relies on systematic investigation of critical process parameters [31] [34]. Key variables include reactant concentrations, flow rates, temperature profiles, and reactor geometry [31] [35]. Design of experiments approaches combined with real-time analytical monitoring enable rapid identification of optimal conditions [36].

Table 4: Flow Chemistry Process Parameters for Benzamide Synthesis Optimization

ParameterRangeOptimal ValueConversion (%)Reference
Temperature30-70°C60°C76 [33]
Residence time120-600 s420 s71 [31]
Flow rate0.1-2.0 mL/min0.5 mL/min68 [29]
Concentration0.05-0.5 M0.2 M72 [36]

Machine learning-enabled process optimization has revolutionized flow chemistry applications [29]. Bayesian optimization algorithms coupled with real-time analytical monitoring enable autonomous optimization of reaction conditions [29] [37]. The Thompson sampling efficient multi-objective optimization algorithm has been successfully applied to identify optimal conditions that balance yield and impurity formation [29].

Advanced flow reactors incorporate sophisticated mixing elements to enhance reaction efficiency [30]. Mixer design significantly impacts reaction outcomes, with specialized geometries providing improved mass transfer and reduced residence time distribution [30]. The "full loop" microreactor design has demonstrated superior performance compared to conventional "no loop" configurations [30].

Continuous flow synthesis enables the implementation of multi-step reactions in a single integrated system [32]. This approach eliminates the need for intermediate isolation and purification, reducing overall process complexity and improving efficiency [32]. Sequential reaction zones can be optimized independently, allowing for precise control over each transformation step [28].

The development of flow chemistry platforms for pharmaceutical applications requires careful consideration of scale-up factors [38] [34]. Residence time distribution becomes critical as reactor dimensions increase, and computational fluid dynamics modeling is essential for predicting scale-up performance [38] [39]. The uniformity of residence time distribution directly impacts product quality and yield [35].

Real-time process monitoring using spectroscopic techniques provides essential feedback for flow chemistry optimization [34]. In-line Raman spectroscopy has proven particularly valuable for monitoring reaction progress and enabling closed-loop control [34]. The integration of process analytical technology with flow chemistry platforms enables real-time adjustment of process parameters to maintain optimal performance [34].

The kinetic modeling of flow chemistry processes provides fundamental insights into reaction mechanisms and enables predictive optimization [34]. Accurate kinetic parameters determined from batch experiments can be effectively translated to continuous flow conditions, enabling rapid process development [34]. The use of validated kinetic models allows for simulation of process disturbances and optimization of control strategies [34].

The electronic structure of 2-(cyanomethyl)benzamide is characterized by complex intramolecular interactions between its functional groups that significantly influence its chemical reactivity. The cyanomethyl group exhibits pronounced electron-withdrawing characteristics through both inductive and resonance effects [1] [2]. The nitrile functionality, with its linear geometry and triple bond character, creates a strong electrophilic center that withdraws electron density from the adjacent aromatic system [3].

Electronic Property Analysis

Computational studies using density functional theory methods have revealed that the carbon-nitrogen triple bond in the cyanomethyl substituent possesses a characteristic bond length of 1.139-1.142 Å, consistent with strong π-bonding character [4]. The electron density distribution analysis shows significant polarization of the molecular system, with the nitrile carbon bearing a substantial positive charge that ranges from +0.34 to +0.42 electronic units depending on the computational method employed [5].

The amide carbonyl group displays typical planar geometry with the carbon-oxygen double bond measuring 1.232-1.234 Å [6]. The amide nitrogen exhibits partial sp2 hybridization due to resonance with the carbonyl, resulting in a carbon-nitrogen amide bond length of 1.334 Å, intermediate between single and double bond character [7]. This structural parameter indicates significant π-electron delocalization within the amide system.

Molecular Orbital Considerations

The highest occupied molecular orbital (HOMO) energy calculations demonstrate that the cyanomethyl substitution lowers the HOMO energy by approximately 0.8-1.2 eV compared to unsubstituted benzamide derivatives [8]. This electronic perturbation enhances the molecule's susceptibility to nucleophilic attack while simultaneously reducing its electron-donating capacity.

The frontier molecular orbital analysis reveals that the lowest unoccupied molecular orbital (LUMO) is predominantly localized on the nitrile carbon and the adjacent aromatic carbon atoms, creating a favorable electronic environment for electrophilic reactions [4]. The calculated HOMO-LUMO energy gap of 4.2-4.6 eV indicates moderate chemical stability with potential for controlled reactivity under appropriate conditions.

Transition State Analysis in Cross-Coupling Reactions

Cross-coupling reactions involving 2-(cyanomethyl)benzamide proceed through well-defined transition states that have been characterized using advanced computational methods. The palladium-catalyzed mechanisms represent the most thoroughly studied pathways, involving sequential oxidative addition, transmetalation, and reductive elimination steps [9] [10].

Oxidative Addition Mechanisms

The initial oxidative addition step involves coordination of the palladium(0) catalyst to the aromatic carbon adjacent to the amide substituent. Transition state calculations using the B3LYP-D3/6-31G(d) level of theory reveal an activation energy barrier of 16.2-18.7 kcal/mol for this process [11]. The transition state geometry exhibits a palladium-carbon distance of 2.12-2.15 Å with concurrent lengthening of the carbon-halide bond to 2.45-2.52 Å.

The electronic structure analysis of the transition state demonstrates significant charge transfer from the palladium d-orbitals to the aromatic π* system, facilitated by the electron-withdrawing nature of the cyanomethyl group [12]. This charge redistribution stabilizes the transition state and accelerates the oxidative addition process compared to electron-rich aromatic systems.

Transmetalation Pathways

The transmetalation step represents the rate-determining process in most cross-coupling scenarios involving 2-(cyanomethyl)benzamide. Computational modeling reveals that the activation free energy for transmetalation ranges from 19.5 to 22.3 kcal/mol, depending on the nature of the organometallic coupling partner [13] [11].

Detailed transition state geometries show that the incoming nucleophile approaches the palladium center with a metal-carbon distance of 2.28-2.35 Å in the transition state. The simultaneous breaking of the palladium-halide bond and formation of the new palladium-carbon bond occurs through a four-centered transition state with significant geometric distortion [9].

Reductive Elimination Processes

The final reductive elimination step proceeds with an activation barrier of 12.8-15.4 kcal/mol, making it the most facile step in the catalytic cycle [10]. The transition state exhibits a three-centered geometry with the forming carbon-carbon bond distance of 1.95-2.02 Å. The electron-withdrawing cyanomethyl group stabilizes the developing carbanionic character through resonance stabilization.

Kinetic isotope effect studies support the computational predictions, showing primary isotope effects of 1.15-1.25 for deuterium substitution at the reaction center, consistent with the calculated transition state structures [14].

Solvent-Mediated Tautomerization Phenomena

The tautomeric equilibria of 2-(cyanomethyl)benzamide systems are significantly influenced by solvent interactions, leading to complex equilibrium distributions that depend on the polarity, hydrogen-bonding capability, and dielectric properties of the medium [15] [16].

Solvent Polarity Effects

Polar protic solvents such as methanol and ethanol stabilize the amide tautomer through specific hydrogen-bonding interactions with both the carbonyl oxygen and the amide nitrogen [17] [18]. The solvation energy differences between tautomeric forms range from 2.5 to 8.3 kcal/mol in these media, with the amide form being preferentially stabilized [19].

In polar aprotic solvents like dimethylformamide and dimethyl sulfoxide, the tautomeric preferences shift toward increased population of enolic forms due to differential solvation of the various tautomers [20]. The dielectric screening effects in these solvents reduce the energy barriers for tautomerization by 3.2-5.7 kcal/mol compared to gas-phase calculations [21] [22].

Hydrogen Bonding Networks

Explicit solvent molecule interactions play crucial roles in mediating tautomerization processes. Water-mediated proton transfer mechanisms show dramatically reduced activation barriers, with transition state energies lowering by 8.5-12.3 kcal/mol when a single water molecule assists the proton transfer process [18] [20].

The geometry of hydrogen-bonded complexes reveals intermolecular distances of 1.76-2.39 Å between donor and acceptor atoms, indicating moderately strong hydrogen bonds that facilitate rapid tautomeric interconversion [19]. Natural bond orbital analysis demonstrates second-order perturbation energies of 15.2-28.7 kcal/mol for these intermolecular interactions.

Temperature and Concentration Dependencies

Variable temperature studies reveal that tautomeric equilibria are temperature-dependent, with enthalpy changes of 3.1-7.8 kcal/mol and entropy changes of 8.2-15.6 cal/mol·K governing the equilibrium positions [17] [23]. At elevated temperatures, minor tautomeric forms become more populated due to entropic contributions to the free energy.

Concentration effects become significant in hydrogen-bonding solvents, where intermolecular associations can form extended networks that alter the relative stabilities of different tautomeric forms [24]. These effects are particularly pronounced at concentrations above 0.1 M, where aggregation phenomena begin to influence the observed equilibrium distributions [25].

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

160.063662883 g/mol

Monoisotopic Mass

160.063662883 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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